Nifurtimox

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Mechanisms of Action against Trypanosoma cruzi

Research is ongoing to elucidate the exact mechanisms by which nifurtimox exerts its effects against Trypanosoma cruzi. Studies suggest it might disrupt the parasite's energy metabolism, DNA replication, and cellular redox homeostasis []. Additionally, nifurtimox might target specific enzymes or cellular processes vital for the parasite's survival []. Understanding these mechanisms can guide the development of new, more targeted therapies for Chagas disease.

Combination Therapies for Chagas Disease

Nifurtimox, while effective, has limitations like short treatment duration and side effects. Researchers are investigating the effectiveness of combining nifurtimox with other drugs to improve treatment outcomes. This includes exploring combinations with benznidazole (another Chagas treatment) or new drug candidates to potentially achieve faster parasite clearance, reduce side effects, and potentially target different parasite life stages.

Drug Development for Other Parasitic Diseases

Due to its antiparasitic properties, nifurtimox is being explored as a potential treatment for other parasitic diseases. Studies have investigated its efficacy against Leishmania parasites, which cause leishmaniasis, and Trypanosoma brucei, the causative agent of African sleeping sickness [, ]. While results are promising, further research is needed to determine optimal treatment regimens and nifurtimox's effectiveness against these different parasites.

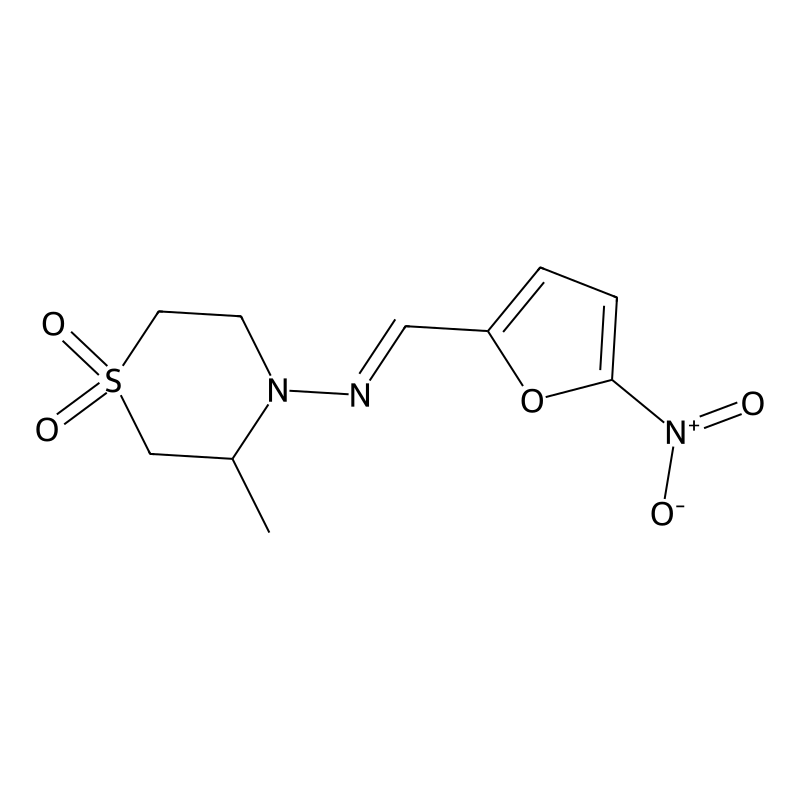

Nifurtimox is a nitrofuran derivative primarily used as an antiparasitic agent for the treatment of Chagas disease, caused by the protozoan Trypanosoma cruzi. It was first introduced in 1965 and is included on the World Health Organization's List of Essential Medicines due to its critical role in treating this neglected tropical disease. The compound is characterized by its chemical formula and a molar mass of approximately 287.29 g/mol. Nifurtimox is marketed under the trade name Lampit and is administered orally .

The exact mechanism of nifurtimox's action against parasites is not fully understood, but it likely disrupts multiple cellular processes within the parasite []. Proposed mechanisms include:

- Generation of reactive oxygen species (ROS): Nifurtimox may generate ROS within the parasite, leading to oxidative stress and cell death.

- Disruption of energy metabolism: Nifurtimox might interfere with the parasite's ability to produce energy, hindering its survival.

- DNA damage: Some studies suggest nifurtimox might cause DNA damage in the parasite.

Nifurtimox is known to cause side effects, including gastrointestinal upset, neurological symptoms like headache and dizziness, and allergic reactions []. Due to these side effects, treatment adherence can be challenging. Nifurtimox is generally well-tolerated in children compared to adults.

Data Availability

- Safety data for nifurtimox, including clinical trial results, can be found in resources from the U.S. Food and Drug Administration (FDA).

The compound also reacts with sulfhydryl-containing biomolecules, such as glutathione, which can influence its pharmacological effects and toxicity .

The synthesis of nifurtimox involves several chemical steps that typically include the formation of a nitrofuran structure through the reaction of furan derivatives with nitro compounds. A notable method includes:

- Formation of Nitro Compounds: Starting with furan derivatives, nitro groups are introduced via nitration reactions.

- Condensation Reactions: The nitrofuran compound undergoes condensation with hydrazine derivatives to form the final product.

- Purification: The synthesized compound is purified through recrystallization or chromatography techniques.

Research has also explored novel formulations that enhance nifurtimox's activity while reducing toxicity .

Nifurtimox is primarily utilized in the treatment of Chagas disease. It has been shown to be effective in both acute and chronic stages of the disease, particularly in children and young adults. The World Health Organization provides nifurtimox at no cost in endemic regions to improve access for affected populations .

Additionally, ongoing research investigates its potential use against other parasitic infections and its role in combination therapies to enhance efficacy and reduce resistance .

Nifurtimox interacts with several biological systems, which can influence its pharmacokinetics and therapeutic outcomes. Key interactions include:

- Nitroreductase Enzymes: These enzymes activate nifurtimox into its active metabolites.

- Sulfhydryl Compounds: Interactions with cellular thiols can modulate drug activity and toxicity.

- Drug Interactions: Caution is advised when co-administering nifurtimox with other medications due to potential alterations in metabolism or increased toxicity.

Studies have highlighted that while nifurtimox is generally well-tolerated, it may lead to adverse effects when combined with other drugs affecting liver metabolism or renal function .

Several compounds share structural or functional similarities with nifurtimox. A comparison highlights their unique characteristics:

| Compound Name | Chemical Structure | Primary Use | Mechanism of Action |

|---|---|---|---|

| Benznidazole | CHNS | Chagas disease treatment | Inhibits parasite energy metabolism |

| Fexinidazole | CHNO | Chagas disease treatment | Similar mechanism involving nitroreductase |

| Metronidazole | CHNOS | Anaerobic bacterial infections | Generates free radicals damaging DNA |

Uniqueness of Nifurtimox

Nifurtimox's uniqueness lies in its specific activation by Trypanosoma cruzi-specific enzymes, allowing it to selectively target the parasite while sparing human cells from significant damage. This selectivity enhances its therapeutic index compared to other similar compounds that may not exhibit such targeted action .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of Chagas disease

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

ATC Code

P01 - Antiprotozoals

P01C - Agents against leishmaniasis and trypanosomiasis

P01CC - Nitrofuran derivatives

P01CC01 - Nifurtimox

Mechanism of Action

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

In the fed state, 44% of the dose was mainly recovered in the urine as metabolites. Fecal and biliary excretion of nifurtimox have not been studied.

Nifurtimox crosses the blood-brain barrier and the placenta.

One pharmacokinetic study of nifurtimox revealed a clearance of 193.4 l∙h-1. In patients without renal failure; clearance was 99.7 l∙h-1.

Metabolism Metabolites

Wikipedia

Hexamidine

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Koto KS, Lescault P, Brard L, Kim K, Singh RK, Bond J, Illenye S, Slavik MA, Ashikaga T, Saulnier Sholler GL. Antitumor activity of nifurtimox is enhanced with tetrathiomolybdate in medulloblastoma. Int J Oncol. 2011 May;38(5):1329-41. doi: 10.3892/ijo.2011.971. Epub 2011 Mar 10. PubMed PMID: 21399873.

3: Saulnier Sholler GL, Bergendahl GM, Brard L, Singh AP, Heath BW, Bingham PM, Ashikaga T, Kamen BA, Homans AC, Slavik MA, Lenox SR, Higgins TJ, Ferguson WS. A phase 1 study of nifurtimox in patients with relapsed/refractory neuroblastoma. J Pediatr Hematol Oncol. 2011 Jan;33(1):25-30. doi: 10.1097/MPH.0b013e3181f47061. PubMed PMID: 21063221.

4: Singh RK, Lange TS, Kim KK, Brard L. A coumarin derivative (RKS262) inhibits cell-cycle progression, causes pro-apoptotic signaling and cytotoxicity in ovarian cancer cells. Invest New Drugs. 2011 Feb;29(1):63-72. doi: 10.1007/s10637-009-9335-4. Epub 2009 Oct 29. PubMed PMID: 19865799.

5: Saulnier Sholler GL, Brard L, Straub JA, Dorf L, Illeyne S, Koto K, Kalkunte S, Bosenberg M, Ashikaga T, Nishi R. Nifurtimox induces apoptosis of neuroblastoma cells in vitro and in vivo. J Pediatr Hematol Oncol. 2009 Mar;31(3):187-93. doi: 10.1097/MPH.0b013e3181984d91. PubMed PMID: 19262245.

6: Saulnier Sholler GL, Kalkunte S, Greenlaw C, McCarten K, Forman E. Antitumor activity of nifurtimox observed in a patient with neuroblastoma. J Pediatr Hematol Oncol. 2006 Oct;28(10):693-5. PubMed PMID: 17023833.